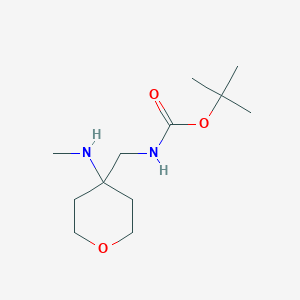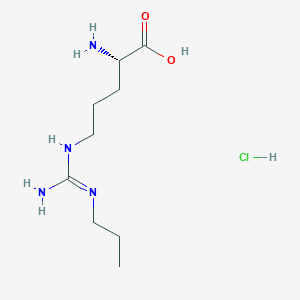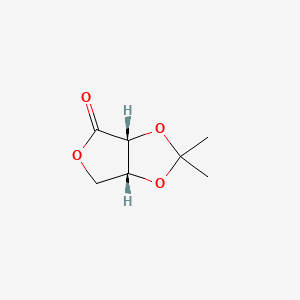![molecular formula C8H10F2O2 B2681411 2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 2361636-46-4](/img/structure/B2681411.png)
2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid” is a chemical compound with the CAS Number: 2361636-46-4 . It has a molecular weight of 176.16 and is typically in powder form .
Molecular Structure Analysis
The Inchi Code for “this compound” is1S/C8H10F2O2/c9-8(10)3-1-2-4-5(6(4)8)7(11)12/h4-6H,1-3H2,(H,11,12) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
The compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Crystal Structure and Lattice Formation
- Research on diflunisal (a derivative of 2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid) indicates that it forms a monoclinic crystal lattice with special channels, which are occupied by disordered hexane molecules. This lattice consists of dimers linked by hydrogen bonds between their carboxyl groups (Hansen, Perlovich, & Bauer-Brandl, 2001).
Stereochemistry and Structural Analysis
- The structural determination of camphene-1-carboxylic acid, a compound related to this compound, provides evidence for the preferred migration of the exo methyl group in the Nametkin Shift (Cameron, Jochem, Morris, & Maguire, 1994).
Transport and Metabolism in Biological Systems
- A study on a model amino acid, 2-aminobicyclo[2,2,1]heptane-2-carboxylic acid, showed that it is excreted slowly by rats, metabolized minimally, and accumulates in tissues, especially the pancreas. This compound exhibits different urinary and plasma amino acid levels and affects blood glucose (Christensen & Cullen, 1969).
Environmental Impact and Degradation
- Perfluorocarboxylic acids, similar in structure to this compound, have been studied for their environmental persistence and potential degradation via electrochemical methods. The study indicates varying degradation rates depending on the chain length of the acids (Niu, Lin, Xu, Wu, & Li, 2012).
Synthesis and Applications in Medicinal Chemistry
- The synthesis and comparison of various 3-aminobicyclo[3.2.1]octane-3-carboxylic acids, including those related to this compound, have been studied for their specificity to Na+-independent membrane transport systems in tumor cells (Christensen, Handlogten, Vadgama, de la Cuesta, Ballesteros, Trigo, & Avendaño, 1983).
Catalysis and Chemical Reactions
- Research on constrained beta-proline analogues, including 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid, demonstrates their use in organocatalytic aldol reactions and the influence of acid geometry on reaction selectivity and efficiency (Armstrong, Bhonoah, & White, 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively. The safety data sheet (MSDS) provides more detailed safety information .
Propiedades
IUPAC Name |
2,2-difluorobicyclo[4.1.0]heptane-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O2/c9-8(10)3-1-2-4-5(6(4)8)7(11)12/h4-6H,1-3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZQFYKURCDGNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2C(C1)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2681334.png)


![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2681340.png)


![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2681346.png)
![tert-butyl 3-(aminomethyl)-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-5(4H)-carboxylate](/img/structure/B2681347.png)



